Tert-butyl 3-((2-chloroacetamido)methyl)-3-hydroxyazetidine-1-carboxylate
Description
Tert-butyl 3-((2-chloroacetamido)methyl)-3-hydroxyazetidine-1-carboxylate is a bicyclic azetidine derivative characterized by a tert-butyl carbamate group, a hydroxyl-substituted azetidine ring, and a 2-chloroacetamido-methyl substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules. Its structural uniqueness lies in the combination of a strained azetidine ring (enhancing conformational rigidity) and reactive functional groups (e.g., chloroacetamido), enabling selective modifications for drug development .
The synthesis typically involves multi-step protocols, such as the coupling of tert-butyl 3-hydroxyazetidine-1-carboxylate derivatives with chloroacetamide precursors under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) . The tert-butyl group acts as a protective moiety for the azetidine nitrogen, while the hydroxyl and chloroacetamido groups participate in downstream reactions, including alkylation or nucleophilic substitutions.
Properties
IUPAC Name |
tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-3-hydroxyazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O4/c1-10(2,3)18-9(16)14-6-11(17,7-14)5-13-8(15)4-12/h17H,4-7H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMWEQOZJQFDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CNC(=O)CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-((2-chloroacetamido)methyl)-3-hydroxyazetidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₄ClN₃O₄
- Molecular Weight : 251.68 g/mol
- CAS Number : 193269-78-2
The compound features a tert-butyl group, a hydroxyazetidine ring, and a chloroacetamido side chain, contributing to its biological properties.
Biological Activity Overview
This compound has been studied for various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The presence of the chloroacetamido group may enhance its interaction with microbial targets.
- Anti-inflammatory Effects : Research indicates that derivatives of azetidine compounds can modulate inflammatory pathways, potentially reducing cytokine release in response to inflammatory stimuli.
- Cytotoxicity : In vitro assays have shown that this compound can affect cell viability in various cancer cell lines, suggesting potential for development as an anticancer agent.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways relevant to disease processes, such as proteases or kinases.
- Modulation of Cell Signaling Pathways : It could interfere with signaling pathways associated with inflammation or cell proliferation, thereby exerting protective effects on cells.
Study 1: Antimicrobial Activity
A study conducted on various azetidine derivatives demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 32-64 µg/mL.
Study 2: Anti-inflammatory Potential
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6) compared to untreated controls. The results indicate its potential as an anti-inflammatory agent.
Study 3: Cytotoxicity in Cancer Cells
In vitro studies on human breast cancer cell lines showed that the compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment, suggesting its potential use in cancer therapy.
Data Tables
| Biological Activity | Effect | Concentration (µg/mL) |
|---|---|---|
| Antimicrobial (S. aureus) | Inhibition | 32 |
| Antimicrobial (E. coli) | Inhibition | 64 |
| Anti-inflammatory (TNF-α) | Reduction | N/A |
| Cytotoxicity (Breast Cancer) | Induction of apoptosis | >50 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of tert-butyl 3-((2-chloroacetamido)methyl)-3-hydroxyazetidine-1-carboxylate, we compare it with three analogs (Table 1):
Key Structural and Functional Differences
Reactivity: The 2-chloroacetamido-methyl group in the target compound enables nucleophilic displacement reactions (e.g., with amines or thiols), which are absent in the dimethylamino-methyl analog . The dimethylamino-methyl analog exhibits basicity due to the tertiary amine, facilitating protonation in acidic environments, unlike the neutral chloroacetamido derivative .
Synthetic Utility: Tert-butyl 3-hydroxyazetidine-1-carboxylate lacks the chloroacetamido or aryl substituents, limiting its direct use to simple coupling reactions (e.g., with aryl halides in spirocyclic drug candidates) .
Research Findings
- Solubility: The dimethylamino analog demonstrates higher aqueous solubility (>50 mg/mL) compared to the chloroacetamido derivative (<10 mg/mL) due to its ionizable amine group .
- Stability : The tert-butyl 3-(2-chloro-4-hydroxyphenyl) variant shows instability under strong acidic conditions (e.g., TFA), leading to aryl ring decomposition, whereas the chloroacetamido derivative remains stable during deprotection steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
